molecular formula C16H14N2O3 B2727344 Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866050-80-8

Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2727344
CAS No.: 866050-80-8
M. Wt: 282.299
InChI Key: VZCFAIYRKFHFCC-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-methoxyphenyl group at position 2 and a methyl ester at position 4. The methoxy group (-OCH₃) is electron-donating, enhancing aromatic stability, while the ester group contributes to solubility and reactivity. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, including anxiolytics, antivirals, and kinase inhibitors.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-6-3-11(4-7-13)14-10-18-9-12(16(19)21-2)5-8-15(18)17-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCFAIYRKFHFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods: Industrial production of this compound may involve optimized multi-component reactions (MCRs) to enhance yield and efficiency. These methods often utilize environmentally benign solvents and catalysts to ensure a clean reaction profile and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

The compound exhibits a variety of biological activities that can be categorized as follows:

Biological Activity Description
Antimicrobial Effective against both Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in various cancer cell lines.
Anti-inflammatory Reduces inflammation in preclinical models.
Analgesic Provides pain relief in animal studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Effects

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism involved the activation of apoptotic pathways, suggesting potential for therapeutic applications in oncology.

Anti-inflammatory Properties

Research highlighted the compound's ability to reduce inflammation in animal models by decreasing levels of inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through condensation reactions involving appropriate substrates.
  • Functionalization : Subsequent steps involve the introduction of the methoxy group and carboxylate moiety.

Recent advancements focus on optimizing synthetic routes to enhance yield and reduce environmental impact by employing greener solvents and reagents.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate 4-Methoxyphenyl C₁₆H₁₄N₂O₃ 282.30 Enhanced aromatic stability; potential kinase inhibition
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate 4-Methylsulfonylphenyl C₁₆H₁₄N₂O₄S 330.36 Electron-withdrawing sulfonyl group; increased metabolic stability
Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate 2-Chloro-4-pyridinyl C₁₄H₁₀ClN₃O₂ 295.70 Halogen enhances reactivity; antiviral applications
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 4-Fluorophenyl C₁₄H₁₁FN₂ 226.25 Fluorine improves metabolic stability; anxiolytic activity

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase aromatic stability but may reduce electrophilic reactivity.
  • Electron-withdrawing groups (e.g., sulfonyl, halogen) enhance reactivity and binding to biological targets.
  • Halogenated analogs (e.g., Cl, F) exhibit improved pharmacokinetic profiles due to resistance to oxidative metabolism.

Variations at Position 6

The 6-position substituent affects solubility and steric interactions:

Compound Name Substituent at Position 6 Molecular Weight Key Properties Evidence ID
This compound Methyl ester (-COOCH₃) 282.30 Hydrolyzable to carboxylic acid; moderate solubility
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine Methyl (-CH₃) 250.29 Reduced polarity; higher lipophilicity
Ethyl imidazo[1,2-a]pyridine-6-carboxylate Ethyl ester (-COOCH₂CH₃) 190.20 Slower hydrolysis than methyl ester; prolonged bioavailability

Key Observations :

  • Ester groups improve aqueous solubility compared to alkyl substituents but are prone to hydrolysis.
  • Methyl esters hydrolyze faster than ethyl esters, affecting drug release kinetics.

Functionalization at Position 3

Compound Name Substituent at Position 3 Molecular Weight Biological Activity Evidence ID
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol Hydroxymethyl (-CH₂OH) 272.73 Enhanced hydrogen bonding; antibacterial activity
2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid Acetic acid (-CH₂COOH) 280.33 Chelating properties; potential metal-binding applications

Key Observations :

  • Hydroxymethyl groups enhance solubility and enable hydrogen bonding with biological targets.
  • Carboxylic acid derivatives are useful in prodrug design or metal coordination.

Key Analog Syntheses

  • Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate : Synthesized via Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridine with 2-chloro-4-pyridinylboronic acid.
  • 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Prepared via a one-pot cyclization of 2-amino-4-fluorophenylpyridine with bromoacetone.

Physicochemical and Pharmacological Trends

  • Lipophilicity : Methoxy and methylsulfonyl groups increase logP compared to halogenated analogs.
  • Metabolic Stability : Fluorine and chlorine substituents reduce cytochrome P450-mediated oxidation.
  • Bioactivity : Sulfonyl and pyridinyl groups enhance kinase inhibition, while methoxy derivatives show promise in CNS-targeted therapies.

Biological Activity

Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS No. 866050-80-8) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄N₂O₃
  • Molecular Weight : 282.29 g/mol
  • MDL Number : MFCD04125892

The compound features a methoxyphenyl group attached to an imidazo[1,2-a]pyridine scaffold, a structure known for its potential therapeutic applications in various medical fields.

Biological Activities

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. The specific compound in focus exhibits the following pharmacological effects:

  • Anticancer Activity : this compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds from this class can inhibit tumor growth by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research has shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances the compound's activity by improving its interaction with biological targets .
  • Heterocyclic Framework : The imidazo[1,2-a]pyridine core is essential for the pharmacological effects observed in various derivatives. Modifications to this framework can lead to changes in potency and selectivity against specific targets .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Studies : A study reported that imidazo[1,2-a]pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential as anticancer agents .
  • Inhibition of COX Enzymes : Another investigation highlighted that certain derivatives showed significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Testing : In vitro assays demonstrated that imidazo[1,2-a]pyridine compounds effectively inhibited the growth of various bacterial strains, suggesting their utility in treating infections .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntimicrobialEffective against bacteria and fungi ,
Anti-inflammatoryInhibits COX enzymes; reduces inflammation ,

Q & A

How can researchers optimize the synthetic yield of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate?

Basic Research Question
Methodological Answer:
The synthesis typically involves a Vilsmeier-Haack reaction for formylation (e.g., using POCl₃ and DMF under reflux) followed by condensation with appropriate amines. Key optimization steps include:

  • Temperature Control : Maintain 0–10°C during POCl₃ addition to avoid side reactions (e.g., over-chlorination) .
  • Reaction Time : Extend reflux duration to ≥8 hours for complete cyclization, monitored via TLC or HPLC .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the ester derivative, achieving >95% purity .

What advanced structural characterization techniques are critical for confirming the regiochemistry of substituents in this compound?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., 4-methoxyphenyl at C2 vs. C3) by analyzing hydrogen-bonding networks and π-π stacking .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to confirm spatial arrangement of the methoxy and ester groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₄N₂O₃) and detects trace impurities from incomplete cyclization .

How does the 4-methoxyphenyl substituent influence the compound's pharmacokinetic profile compared to halogenated analogs?

Advanced Research Question
Methodological Answer:

  • Lipophilicity : The 4-methoxy group increases logP by ~0.5 units compared to bromo analogs (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate), enhancing membrane permeability but reducing aqueous solubility. Measure via shake-flask method .
  • Metabolic Stability : The methoxy group resists oxidative demethylation in liver microsomes (t₁/₂ > 2 hours vs. <30 minutes for nitro derivatives). Use LC-MS/MS to quantify metabolite formation .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .

What strategies are effective for structure-activity relationship (SAR) studies targeting anti-mycobacterial activity?

Advanced Research Question
Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or bulky groups at C2/C7. Compare MIC values against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay .
  • Molecular Docking : Model interactions with enoyl-ACP reductase (InhA) to prioritize analogs with strong hydrogen bonding to Tyr158 and NAD+ cofactor .
  • Resistance Profiling : Test against multidrug-resistant (MDR-TB) strains to identify analogs overcoming KatG mutations .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced Research Question
Methodological Answer:

  • Assay Standardization : Re-evaluate conflicting results (e.g., anti-inflammatory vs. antimicrobial activity) under uniform conditions (e.g., cell line, incubation time). Use positive controls like rifampicin (anti-TB) or dexamethasone (anti-inflammatory) .
  • Solvent Effects : Test solubility in DMSO vs. PEG-400; precipitation artifacts may falsely reduce activity. Confirm via dynamic light scattering .
  • Off-Target Screening : Perform kinase profiling or GPCR panels to identify polypharmacology that may explain variability .

What methodologies are recommended for improving the compound's stability under physiological conditions?

Advanced Research Question
Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH >7; consider prodrug strategies (e.g., tert-butyl esters) .
  • Light Sensitivity : Store in amber vials at -20°C; UV/Vis spectroscopy tracks photo-degradation kinetics .
  • Lyophilization : Formulate with trehalose (1:1 w/w) to enhance thermal stability for long-term storage .

How can researchers validate the compound's mechanism of action in complex biological systems?

Advanced Research Question
Methodological Answer:

  • CRISPR-Cas9 Knockout : Silence putative targets (e.g., InhA for anti-TB activity) in M. tuberculosis and assess resistance development .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify downstream pathways (e.g., cytokine modulation) .
  • SPR Biosensing : Quantify binding affinity to purified target proteins (e.g., TNF-α for anti-inflammatory activity) .

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